molecular formula C9H9N3O2 B038462 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid CAS No. 123494-73-5

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

Cat. No. B038462
CAS RN: 123494-73-5
M. Wt: 191.19 g/mol
InChI Key: AMKIYJXVMHWITB-UHFFFAOYSA-N
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Description

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazopyridines can be synthesized using various catalysts . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of 3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is C9H9N3O2 with an average mass of 191.187 Da .


Chemical Reactions Analysis

The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Scientific Research Applications

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features . The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified .

Antiproliferative Activity

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and their biological activity was evaluated. The most pronounced antiproliferative activity was observed for compound 10, which contained an unsubstituted amidino group, and compound 14, which contained a 2-imidazolinyl amidino group .

Antibacterial Activity

All tested compounds lacked antibacterial activity, with the exception of compound 14, which showed moderate activity against E. coli .

Antiviral Activity

Bromo-substituted derivative 7, which contained an unsubstituted phenyl ring (EC 50 21 μM), and para-cyano-substituted derivative 17 (EC 50 58 μM) showed selective but moderate activity against respiratory syncytial virus (RSV) .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[4,5-b]pyridine derivatives have been used in the development of sensors .

7. Emitters for Confocal Microscopy and Imaging Imidazo[4,5-b]pyridine derivatives have been used as emitters for confocal microscopy and imaging .

Treatment of GPR81 Associated Disorders

Pharmaceutical compositions containing compounds of the invention, and methods of using the compounds and compositions of the invention in the treatment of GPR81 associated disorders, for example, dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

properties

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKIYJXVMHWITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154022
Record name 3-(2-Imidazo(4,5-b)pyridine)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid

CAS RN

123494-73-5
Record name 3-(2-Imidazo(4,5-b)pyridine)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123494735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Imidazo(4,5-b)pyridine)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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